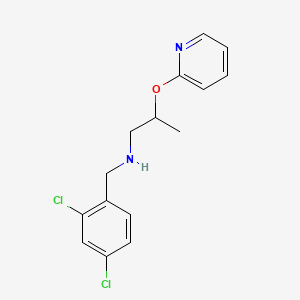
N-(2,4-dichlorobenzyl)-2-(pyridin-2-yloxy)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorobenzyl)-2-(pyridin-2-yloxy)propan-1-amine is a synthetic organic compound that features a benzyl group substituted with two chlorine atoms, a pyridine ring, and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorobenzyl)-2-(pyridin-2-yloxy)propan-1-amine typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 2,4-dichlorobenzyl chloride, is reacted with a suitable nucleophile to form the benzyl intermediate.
Coupling with Pyridine Derivative: The benzyl intermediate is then coupled with a pyridine derivative under basic conditions to form the pyridin-2-yloxy intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-dichlorobenzyl)-2-(pyridin-2-yloxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may produce various substituted derivatives.
Aplicaciones Científicas De Investigación
N-(2,4-dichlorobenzyl)-2-(pyridin-2-yloxy)propan-1-amine may have applications in:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Materials Science: Possible applications in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2,4-dichlorobenzyl)-2-(pyridin-2-yloxy)propan-1-amine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,4-dichlorobenzyl)-2-(pyridin-3-yloxy)propan-1-amine: A similar compound with the pyridine ring substituted at a different position.
N-(2,4-dichlorobenzyl)-2-(pyridin-4-yloxy)propan-1-amine: Another similar compound with the pyridine ring substituted at yet another position.
Uniqueness
N-(2,4-dichlorobenzyl)-2-(pyridin-2-yloxy)propan-1-amine may exhibit unique properties due to the specific positioning of the substituents on the benzyl and pyridine rings, which can influence its reactivity, binding affinity, and overall chemical behavior.
Propiedades
Fórmula molecular |
C15H16Cl2N2O |
|---|---|
Peso molecular |
311.2 g/mol |
Nombre IUPAC |
N-[(2,4-dichlorophenyl)methyl]-2-pyridin-2-yloxypropan-1-amine |
InChI |
InChI=1S/C15H16Cl2N2O/c1-11(20-15-4-2-3-7-19-15)9-18-10-12-5-6-13(16)8-14(12)17/h2-8,11,18H,9-10H2,1H3 |
Clave InChI |
JCNMXUVOLRRIAV-UHFFFAOYSA-N |
SMILES canónico |
CC(CNCC1=C(C=C(C=C1)Cl)Cl)OC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-chlorobenzamide](/img/structure/B12486649.png)
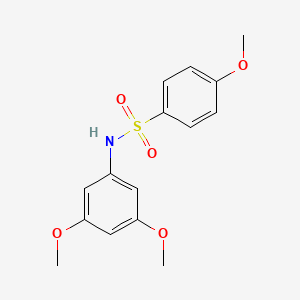
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,6-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12486666.png)
![2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-benzyl-6-hydroxypyrimidin-4(3H)-one](/img/structure/B12486669.png)
![2-[(4-Chlorophenyl)methyl]-3-[(2-iodophenyl)carbamoyl]propanoic acid](/img/structure/B12486674.png)
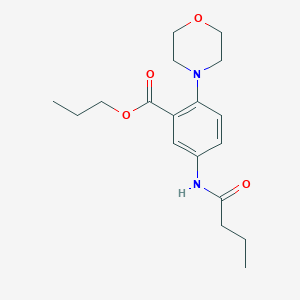
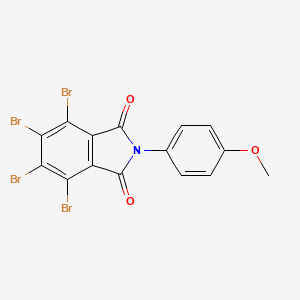
![7-Amino-5-(2,4-dichlorophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12486702.png)
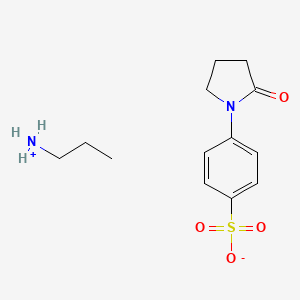
![Ethyl 2-(morpholin-4-yl)-5-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B12486707.png)
![ethyl 4-[(2E)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]benzoate](/img/structure/B12486711.png)
![Ethyl 4-methyl-2-({2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B12486725.png)
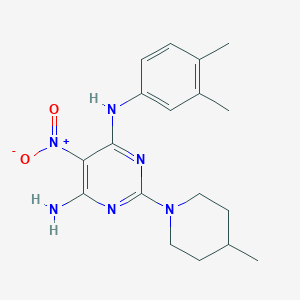
![N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(2-hydroxyethyl)glycinamide](/img/structure/B12486728.png)
